1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide
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Overview
Description
1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound with the molecular formula C20H20N3Br. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of imidazole with benzyl bromide and 2-isocyanoethyl bromide. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Scientific Research Applications
1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
1,3-Dibenzyl-4-(2-isocyanoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other similar compounds, such as:
1,3-Dibenzyl-1,2-dihydroimidazol-1-ium bromide: This compound lacks the isocyanoethyl group, making it less versatile in certain chemical reactions.
1,3-Dibenzyl-1,2-dihydroimidazol-1-ium chloride: Similar to the bromide derivative but with different solubility and reactivity properties due to the presence of the chloride ion.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
89912-14-1 |
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Molecular Formula |
C20H22BrN3 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1,3-dibenzyl-4-(2-isocyanoethyl)-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C20H21N3.BrH/c1-21-13-12-20-16-22(14-18-8-4-2-5-9-18)17-23(20)15-19-10-6-3-7-11-19;/h2-11,16H,12-15,17H2;1H |
InChI Key |
MPDCXMNJEBHPFX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1=C[NH+](CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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